ACY-738

Vue d'ensemble

Description

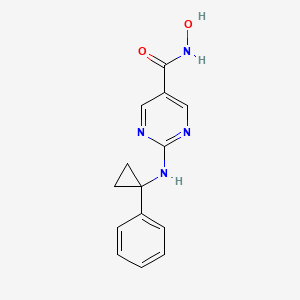

“N-Hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide” is a chemical compound with the CAS Number: 1375465-91-0 . It has a molecular weight of 270.29 . The IUPAC name for this compound is N-hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique

Traitement de la sclérose latérale amyotrophique (SLA)

ACY-738 a été utilisé dans le traitement de la SLA, une maladie neurodégénérative mortelle {svg_1} {svg_2}. Dans une étude, il a été constaté qu'un traitement chronique de souris transgéniques surexprimant le FUS de type sauvage avec this compound améliorait le phénotype moteur et prolongeait considérablement la durée de vie des souris {svg_3}. This compound a restauré l'acétylation globale des histones et l'expression des gènes métaboliques, rétablissant ainsi les niveaux de métabolites dans la moelle épinière {svg_4}.

Restauration des altérations métaboliques

L'inhibition de la désacétylase des histones (HDAC) à l'aide d'this compound s'est avérée restaurer les altérations métaboliques dans la moelle épinière d'un modèle murin de SLA FUS {svg_5}. Cela s'est accompagné d'un effet bénéfique sur le phénotype moteur et la survie {svg_6}.

Régulation de l'homéostasie lipidique

L'inhibition de la HDAC à l'aide d'this compound s'est avérée atténuer les défauts d'homéostasie lipidique en ciblant sélectivement le métabolisme des glycérophospholipides et en réduisant l'accumulation d'esters de cholestérol {svg_7}. Cela suggère que l'inhibition de la HDAC est une nouvelle stratégie thérapeutique potentielle pour moduler les défauts du métabolisme lipidique dans la SLA et potentiellement d'autres maladies neurodégénératives {svg_8}.

Retard de l'apparition de la maladie et atténuation de la gravité de la maladie

Dans une étude analysant des souris EAE, il a été observé qu'un traitement de seulement 2 jours avec l'inhibiteur de la HDAC6 this compound retardait l'apparition de la maladie et atténuait la gravité de la maladie {svg_9}.

Amélioration de la mémoire à court terme

La même étude a également révélé que la mémoire à court terme dans le test du labyrinthe croisé était améliorée chez les souris EAE traitées avec this compound {svg_10}.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Mécanisme D'action

- By inhibiting HDAC6, ACY-738 increases acetylation of α-tubulin, a key protein involved in cellular processes .

- This compound treatment partially restores reduced levels of genes associated with fatty acid and cholesterol biosynthesis, β-oxidation, glycolysis, and lipid transport .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

ACY-738 selectively inhibits HDAC6, an enzyme that removes acetyl groups from histones and other proteins . The inhibition of HDAC6 by this compound results in increased acetylation of α-tubulin, a component of microtubules . This interaction between this compound and HDAC6 is crucial for the regulation of various biological processes, including gene expression, cell motility, and immune response .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In the context of neurodegenerative diseases, this compound has been reported to slow neuron degeneration by increasing acetylation of α-tubulin . It also influences cell function by impacting cell signaling pathways and gene expression . For instance, this compound has been shown to alter the expression of specific genes associated with mitochondrial bioenergetics and neuroinflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of HDAC6 . By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which can alter the function, stability, and half-life of individual proteins . This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a mouse model of amyotrophic lateral sclerosis (ALS), chronic treatment with this compound ameliorated the motor phenotype and substantially extended the life span of the mice . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound have been shown to vary with different dosages in animal models. For example, in a mouse model of multiple sclerosis, treatment with this compound (20 mg/kg) delayed disease onset, reduced disease severity, and increased short-term memory . The beneficial effects of this compound were only observed with lower amounts of disease-inducing reagents .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate histone acetylation. By inhibiting HDAC6, this compound can alter the acetylation status of histones and other proteins, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its therapeutic effects. This compound is known to cross the blood-brain barrier, which allows it to exert its effects in the central nervous system .

Propriétés

IUPAC Name |

N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIWIMDSZVNYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

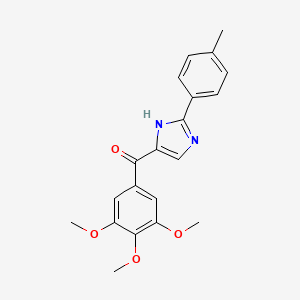

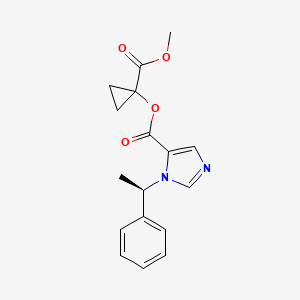

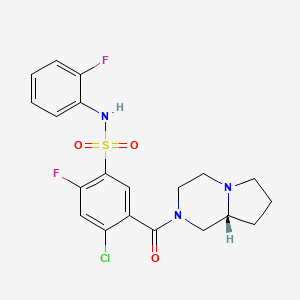

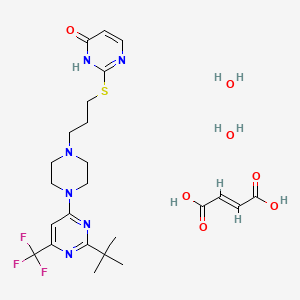

Feasible Synthetic Routes

Q & A

A: ACY-738 selectively inhibits HDAC6 [, , , , ]. HDAC6 is a cytoplasmic enzyme responsible for deacetylating proteins like α-tubulin. This compound binds to the catalytic domain of HDAC6, preventing the removal of acetyl groups from lysine residues on its substrates.

A: Inhibition of HDAC6 by this compound leads to increased acetylation of α-tubulin, promoting microtubule stability [, ]. This, in turn, impacts various cellular processes, including intracellular transport, cell migration, and immune signaling [, , , , , ].

A: Research suggests this compound enhances proteasome activity by disrupting the interaction between HDAC6 and HR23B, a substrate-shuttling factor []. This leads to increased MHC class I antigen presentation, thereby promoting the cytotoxic activity of CD8+ T-cells against tumor cells [].

ANone: While this specific information is not provided in the provided abstracts, it can be readily found in chemical databases like PubChem and ChemSpider.

A: Studies in NZB/W F1 mice demonstrated dose-dependent effects of this compound on various SLE parameters. Two different doses were tested, with both showing efficacy in reducing disease markers, indicating a dose-response relationship [].

A: this compound has shown promising results in several preclinical models, including: * Multiple Sclerosis: EAE mice [] * Systemic Lupus Erythematosus: MRL/lpr and NZB/W F1 mice [, , , ] * Amyotrophic Lateral Sclerosis: mSOD1G93A and FUS mice [, ] * Krabbe Disease: Twitcher mice [] * Chronic Lymphocytic Leukemia: euTCL1 mice [, , ] * Glioblastoma: Patient-derived and mouse glioma cells [] * Social Stress: Chronic Social Defeat Stress (CSDS) model in mice []

A: * Multiple Sclerosis: Delayed disease onset, reduced disease severity, and improved short-term memory in EAE mice [] * Amyotrophic Lateral Sclerosis: Increased microtubule acetylation in the spinal cord, reduced lower motor neuron degeneration, and ameliorated peripheral nerve axon degeneration in mSOD1G93A mice []. In FUS mice, it restored metabolic alterations in the spinal cord []. * Krabbe Disease: Corrected low acetylated tubulin levels, reversed myelinated axon loss, delayed axonal degeneration, and improved neuronal defects in Twitcher mice [].

A: While the provided information doesn't directly compare this compound with other HDAC inhibitors, it highlights its selectivity for HDAC6, which may contribute to a potentially improved safety profile compared to pan-HDAC inhibitors [, , , ]. Studies suggest that targeting specific HDAC isoforms like HDAC6 might offer therapeutic benefits with potentially fewer adverse effects [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)

![2-(trans-4-(4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B605102.png)

![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)

![4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol](/img/structure/B605114.png)